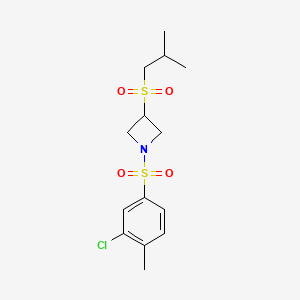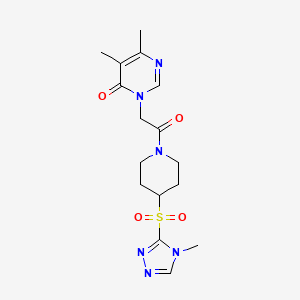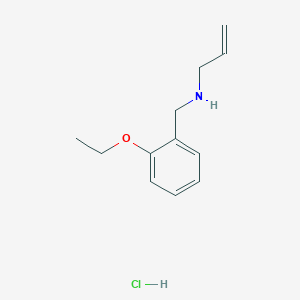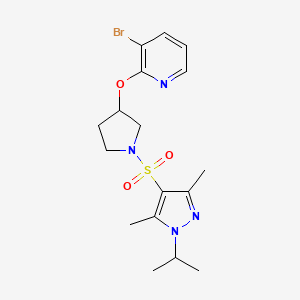
3-bromo-2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-bromo-2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyrrolidine ring, and a pyridine ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The pyrrolidine ring is a type of non-aromatic heterocycle and is likely to add to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar sulfonyl group and the aromatic rings might make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound's relevance in scientific research primarily stems from its role as an intermediate in synthetic chemistry. The compound's structural complexity allows for multifaceted chemical reactions that are pivotal in the synthesis of diverse molecular architectures. For instance, the presence of bromo, pyrazole, and pyridine functional groups enables it to undergo various nucleophilic substitution reactions, contributing to the synthesis of complex molecules and heterocycles which are of significant interest in organic chemistry and material science.
Catalysis and Material Science
The pyrazole and pyridine moieties within the structure of this compound suggest its potential utility in catalysis and material science. These heterocyclic compounds are known for their ability to act as ligands in transition metal catalysis, facilitating various organic transformations. Moreover, their inclusion in the frameworks of metal-organic frameworks (MOFs) or coordination polymers could lead to materials with novel properties for gas storage, separation, or catalytic applications.
Pharmaceutical Applications
While the specific biomedical applications of this compound are not directly mentioned, the structural features suggest potential exploratory research in pharmaceuticals. Compounds containing pyrazole and pyridine rings are prevalent in drug design due to their pharmacophore properties, implying possible applications in developing therapeutic agents. However, it's important to note that research directly linking this compound to specific drug discovery efforts is not available in the cited literature.
Advanced Materials
The unique electronic and structural properties of "3-bromo-2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine" make it a candidate for research in advanced materials. Its application could be explored in the development of organic semiconductors, photovoltaic materials, or as a building block in organic light-emitting diodes (OLEDs). The electron-donating and withdrawing properties inherent in its structure could modulate electronic characteristics crucial for these materials.
References
The references provided delve into various chemical reactions and the synthesis of complex molecules, highlighting the versatile applications of compounds with similar structural features:
- Synthesis of complex heterocyclic compounds, demonstrating the utility of similar compounds as intermediates in organic synthesis (Abdel‐Latif et al., 2019).
- Applications in catalysis, particularly in ethylene oligomerization, indicating the potential use of similar compounds in catalytic processes (Nyamato et al., 2016).
- Exploration of new materials and ligands for coordination chemistry, suggesting the relevance of such compounds in the development of new materials with specific electronic or photophysical properties (Ertl et al., 2015).
Propiedades
IUPAC Name |
3-bromo-2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN4O3S/c1-11(2)22-13(4)16(12(3)20-22)26(23,24)21-9-7-14(10-21)25-17-15(18)6-5-8-19-17/h5-6,8,11,14H,7,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLQKFUDHYJRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2567919.png)
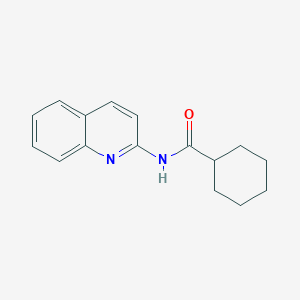
![3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2567922.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2567924.png)

![N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2567928.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentylthiophene-2-carboxamide](/img/structure/B2567929.png)

![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2567935.png)

![3-Hydroxy-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopent-2-en-1-one](/img/structure/B2567938.png)
